molecular formula C18H14F3NS B2431796 4,8-Dimethyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline CAS No. 338415-71-7

4,8-Dimethyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline

Cat. No. B2431796
CAS RN: 338415-71-7
M. Wt: 333.37
InChI Key: KONYQMIAGQXZGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,8-Dimethyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline, also known as 4,8-DMQ, is a novel synthetic quinoline derivative with a wide range of applications in scientific research. It has been studied for its potential use in a variety of biological and chemical processes, including its use as a fluorescent probe for imaging, as a ligand for metal-catalyzed reactions, and as a potential drug for treating various diseases.

Scientific Research Applications

4,8-Dimethyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline has been studied for its potential use in a variety of scientific research applications. It has been used as a fluorescent probe for imaging, as a ligand for metal-catalyzed reactions, and as a potential drug for treating various diseases. Additionally, 4,8-Dimethyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline has been studied for its potential use in the synthesis of other compounds, such as quinoline derivatives and heterocycles.

Mechanism of Action

The mechanism of action of 4,8-Dimethyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline is not fully understood. However, it is believed to interact with certain proteins in the cell, which can lead to changes in the cell’s metabolism and gene expression. Additionally, 4,8-Dimethyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline has been shown to interact with certain enzymes, which can lead to changes in the cell’s physiology.
Biochemical and Physiological Effects
4,8-Dimethyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline has been studied for its potential use in a variety of biochemical and physiological processes. It has been studied for its potential use in the treatment of cancer, inflammation, and neurological disorders. Additionally, 4,8-Dimethyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline has been studied for its potential use in the treatment of bacterial infections, and its potential use as an antioxidant.

Advantages and Limitations for Lab Experiments

The advantages of using 4,8-Dimethyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline in lab experiments include its low cost, its ease of synthesis, and its low toxicity. Additionally, 4,8-Dimethyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline is a highly stable molecule, which makes it ideal for use in a variety of lab experiments.
The limitations of using 4,8-Dimethyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline in lab experiments include its low solubility in water, its low absorption in the body, and the fact that it is not approved for use in humans. Additionally, the mechanism of action of 4,8-Dimethyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline is not fully understood, which can limit its use in certain experiments.

Future Directions

The potential future directions for 4,8-Dimethyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline include its use in the development of new drugs, its use in the development of new imaging techniques, its use in the development of new catalysts, and its use in the development of new materials. Additionally, 4,8-Dimethyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline could be studied for its potential use in the treatment of neurological disorders, its potential use as an antioxidant, and its potential use as a ligand for metal-catalyzed reactions. Finally, 4,8-Dimethyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline could be studied for its potential use in the synthesis of other compounds, such as quinoline derivatives and heterocycles.

Synthesis Methods

4,8-Dimethyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline can be synthesized using a variety of methods, including the Suzuki coupling reaction, the Stille reaction, and the Heck reaction. The Suzuki coupling reaction is the most commonly used method for synthesizing 4,8-Dimethyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline, and involves the reaction of a boronic acid and an aryl halide in the presence of a palladium catalyst. The Stille reaction involves the reaction of an organotin reagent and an aryl halide in the presence of a palladium catalyst, while the Heck reaction involves the reaction of an olefin and an aryl halide in the presence of a palladium catalyst.

properties

IUPAC Name

4,8-dimethyl-2-[3-(trifluoromethyl)phenyl]sulfanylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3NS/c1-11-5-3-8-15-12(2)9-16(22-17(11)15)23-14-7-4-6-13(10-14)18(19,20)21/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KONYQMIAGQXZGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)SC3=CC=CC(=C3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,8-Dimethyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline

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